

Choline Tosylate: A Technical Overview of Synthesis, Physicochemical Properties, and Analytical Characterization

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Compound of Interest

Compound Name: Choline tosylate

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Abstract

Choline p-toluenesulfonate (**choline tosylate**) is a quaternary ammonium salt that serves as a key intermediate in various chemical syntheses and has applications in pharmaceutical and materials science. This technical guide provides a comprehensive overview of the currently available scientific information regarding **choline tosylate**, with a focus on its synthesis, physicochemical properties, and the analytical techniques used for its characterization. It is important to note that while this guide consolidates existing knowledge, detailed public-domain information on the specific crystal structure and polymorphic behavior of **choline tosylate** is notably scarce. This document, therefore, also outlines the standard methodologies that would be employed for such a characterization, providing a framework for future research in this area.

Introduction

Choline tosylate, with the chemical formula $C_{12}H_{21}NO_4S$, is an organic salt composed of a choline cation and a tosylate anion.^{[1][2]} Choline, an essential nutrient, is a fundamental component of phospholipids that form cell membranes, and it plays a crucial role in neurotransmission. The tosylate group, a derivative of p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions, making **choline tosylate** a versatile

reagent in organic synthesis.[3][4] Its utility extends to its role as a choline acetyltransferase (CHAT) substrate and as an intermediate in the synthesis of other compounds.[2]

Despite its applications, a detailed understanding of the solid-state properties of **choline tosylate**, particularly its crystal structure and potential for polymorphism, is not well-documented in publicly accessible scientific literature. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development and manufacturing, as different polymorphs can exhibit significant variations in physical properties such as solubility, melting point, and stability. This guide aims to summarize the known data for **choline tosylate** and to provide a technical roadmap for the experimental investigation of its solid-state characteristics.

Synthesis of Choline Tosylate

A common and straightforward method for the synthesis of **choline tosylate** involves the quaternization of N,N-dimethylethanolamine with methyl tosylate.[2]

Experimental Protocol

Materials:

- Methyl p-toluenesulfonate (Methyl Tosylate)
- N,N-Dimethylethanolamine
- Acetone
- Deionized Water

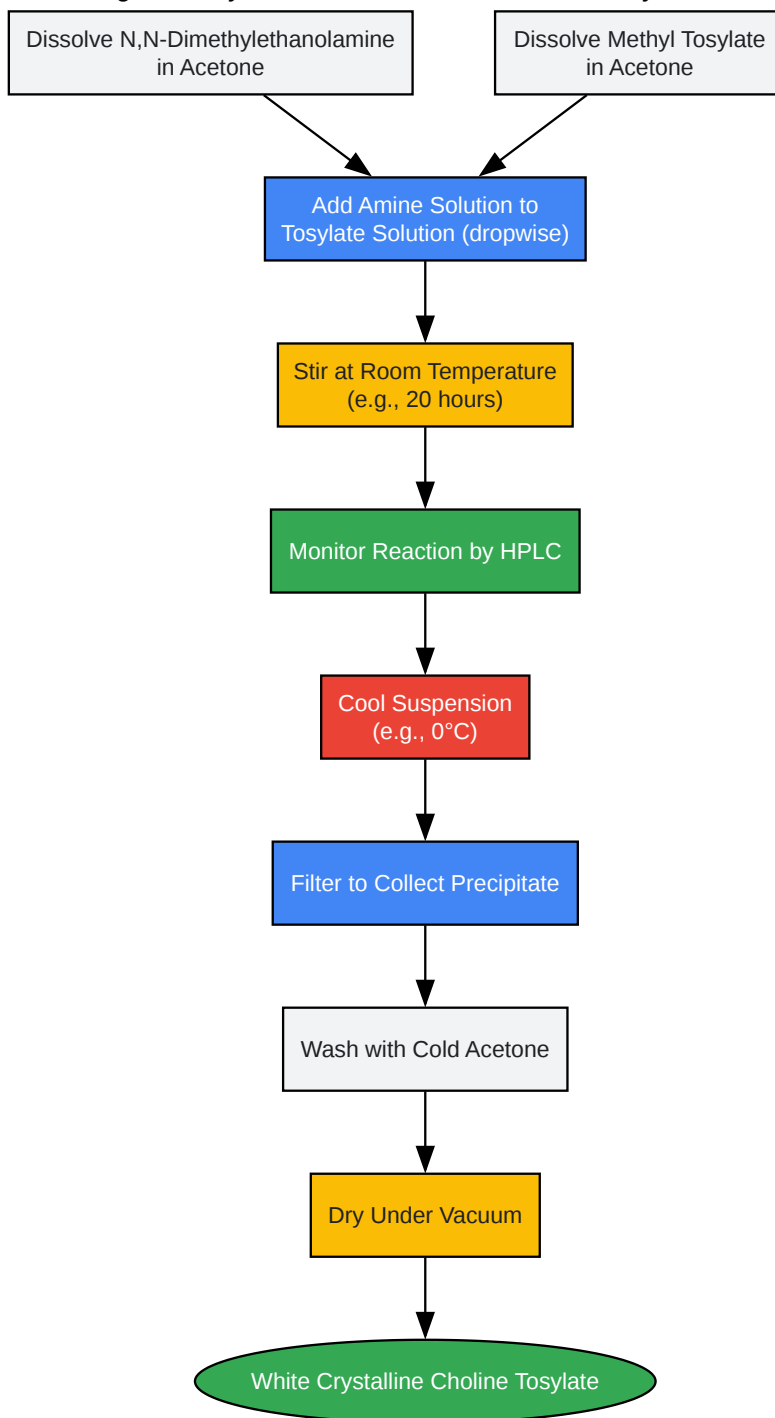
Procedure:[2]

- A solution of N,N-dimethylethanolamine in acetone is prepared.
- This solution is added dropwise to a stirred solution of methyl tosylate in acetone at room temperature.
- The reaction mixture is stirred for an extended period (e.g., 20 hours) at room temperature, during which a white precipitate of **choline tosylate** forms.

- The progress of the reaction can be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the consumption of the starting materials.
- Upon completion, the suspension is cooled (e.g., to 0°C) to maximize precipitation.
- The crystalline solid is collected by filtration.
- The collected solid is washed with cold acetone to remove any unreacted starting materials and impurities.
- The final product is dried under vacuum at a low temperature (e.g., 25°C) to yield **choline tosylate** as a white crystalline solid.

Synthesis Workflow

Figure 1. Synthesis Workflow for Choline Tosylate



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A schematic representation of the synthesis process for **choline tosylate**.

Physicochemical and Thermal Properties

The available data for **choline tosylate** primarily consists of its basic physicochemical and thermal properties.

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₁ NO ₄ S	[1][2]
Molecular Weight	275.36 g/mol	[5]
Appearance	White crystalline solid	[2]
Melting Point	95 °C	[2][6]
Solubility	Slightly soluble in DMSO and Methanol	[2]
Storage Conditions	2–8 °C, under inert gas (e.g., Nitrogen or Argon)	[2]

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of materials, including melting point, decomposition temperature, and the presence of polymorphic transitions.

A study by Parajó et al. (2016) investigated the liquid temperature range of **choline tosylate** using DSC and TGA. While the full paper with detailed thermograms is not readily available, the abstract indicates that these techniques were used to determine the solid-liquid transitions and the degradation temperature.

Typical Experimental Protocols:

- **Differential Scanning Calorimetry (DSC):** A sample of **choline tosylate** would be heated in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to or from the sample relative to a reference is measured as a function of

temperature. Endothermic events, such as melting, and exothermic events, such as crystallization or decomposition, are detected. To investigate polymorphism, multiple heating and cooling cycles can be employed to observe any phase transitions.

- Thermogravimetric Analysis (TGA): A sample of **choline tosylate** would be heated on a sensitive microbalance at a constant rate in a controlled atmosphere. The mass of the sample is continuously monitored as a function of temperature. TGA is used to determine the thermal stability and decomposition temperature of the material.

Crystal Structure and Polymorphism: A Knowledge Gap

A thorough search of the scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a lack of publicly available, detailed information on the single-crystal X-ray diffraction data and polymorphic forms of **choline tosylate**.

Standard Experimental Approach for Crystal Structure Determination

The definitive method for determining the crystal structure of a compound is Single-Crystal X-ray Diffraction (SC-XRD).[7]

Methodology:

- Single Crystal Growth: The first and often most challenging step is to grow a single crystal of **choline tosylate** of suitable size and quality. This can be achieved through various crystallization techniques, such as:
 - Slow evaporation of a saturated solution.
 - Cooling crystallization.
 - Vapor diffusion.
 - Solvent/anti-solvent diffusion. A range of solvents and solvent mixtures would be screened to find the optimal conditions.

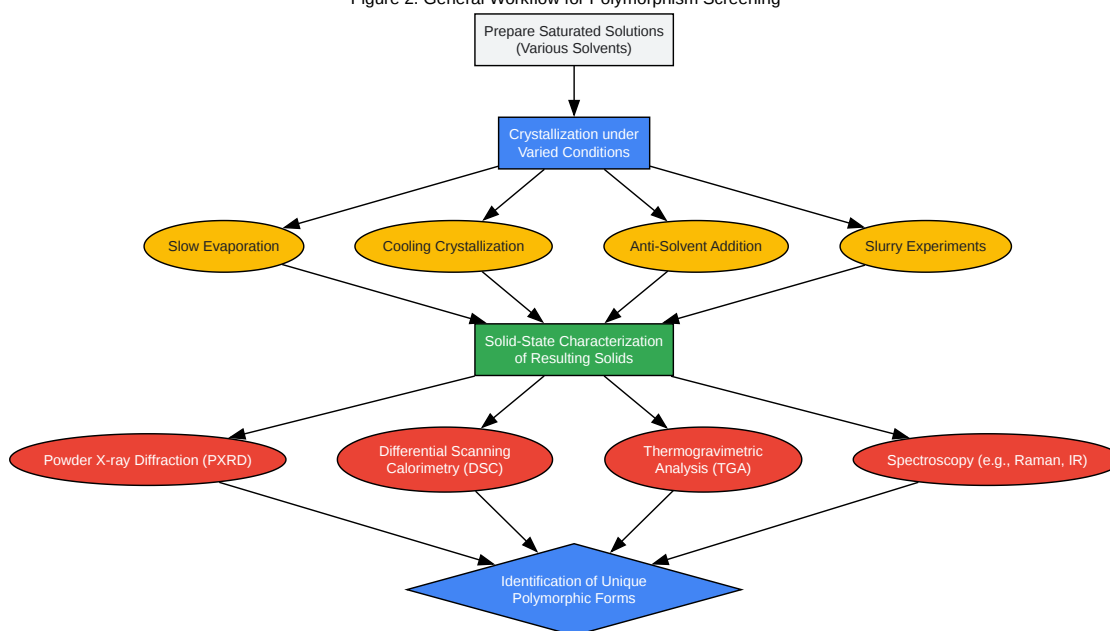
- **X-ray Diffraction Data Collection:** A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.
- **Structure Solution and Refinement:** The collected diffraction data is used to solve and refine the crystal structure. This process determines the unit cell parameters (a , b , c , α , β , γ), the space group, and the precise atomic coordinates of all atoms in the crystal lattice.

Polymorphism Screening

A systematic polymorph screen is essential to identify all accessible crystalline forms of a compound.

Workflow for Polymorphism Screening:

Figure 2. General Workflow for Polymorphism Screening



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A generalized workflow for the screening and identification of polymorphs.

Conclusion

Choline tosylate is a valuable chemical compound with established synthetic routes and basic physicochemical characterization. However, there is a significant gap in the scientific literature

concerning its detailed solid-state properties. The crystal structure and the existence of polymorphs remain uncharacterized in the public domain. For researchers and drug development professionals, this represents both a challenge and an opportunity. The application of standard analytical techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis would be instrumental in elucidating these fundamental properties. A thorough understanding of the solid-state chemistry of **choline tosylate** is imperative for its effective and reliable application in pharmaceuticals and other advanced materials. Future research in this area is necessary to build a comprehensive profile of this important compound.

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